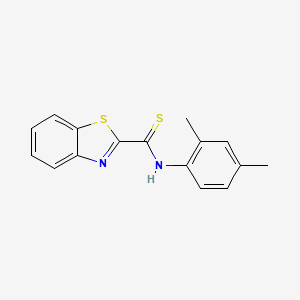![molecular formula C15H12N4O3S B5693977 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide, also known as NPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPCA is a member of the acrylamide family and is a yellow powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth. 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has also been found to inhibit the activity of proteasomes, which are enzymes that play a role in the degradation of proteins in cancer cells.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has also been found to have anti-inflammatory effects and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide in lab experiments is its potential as a fluorescent probe for cancer cells, which can aid in cancer diagnosis and treatment. Another advantage is its potential as a building block for the synthesis of new materials. However, one limitation of using 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide, including the development of new 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide-based anticancer agents, the synthesis of new materials using 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide as a building block, and the exploration of 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide's potential as a fluorescent probe for cancer cells. Other future directions include the study of 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide's potential as an anti-inflammatory agent and the investigation of its effects on other diseases.
Synthesemethoden
3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide can be synthesized using various methods, including the reaction between 3-nitrobenzyl chloride and pyridine-3-carbonothioamide, followed by the reaction with acryloyl chloride. The product is then purified using column chromatography. Another method involves the reaction between 3-nitrophenyl isothiocyanate and 3-aminopyridine, followed by the reaction with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and materials science. In medicinal chemistry, 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In cancer research, 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been studied for its potential as a fluorescent probe for cancer cells. In materials science, 3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-14(18-15(23)17-12-4-2-8-16-10-12)7-6-11-3-1-5-13(9-11)19(21)22/h1-10H,(H2,17,18,20,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFKGWCHYNRGW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)

![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)




![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)